Product packaging for Methyl [3-(3-bromopropoxy)phenyl]acetate(Cat. No.:)

Methyl [3-(3-bromopropoxy)phenyl]acetate

Cat. No.: B8154157
M. Wt: 287.15 g/mol
InChI Key: UDKUNKJCVDYGCB-UHFFFAOYSA-N
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Description

Methyl [3-(3-bromopropoxy)phenyl]acetate is a synthetic organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . This brominated ester is characterized by a phenylacetate core linked to a 3-bromopropoxy chain, a structure that makes it a valuable intermediate in organic synthesis. The reactive bromine atom makes this compound particularly useful in further chemical transformations, such as nucleophilic substitution reactions, facilitating the creation of more complex molecules for pharmaceutical and materials science research. Its structure suggests potential as a building block in the development of bioactive compounds or functional materials. This product is intended for research purposes and chemical synthesis applications only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO3 B8154157 Methyl [3-(3-bromopropoxy)phenyl]acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-(3-bromopropoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-15-12(14)9-10-4-2-5-11(8-10)16-7-3-6-13/h2,4-5,8H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKUNKJCVDYGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of Methyl 3 3 Bromopropoxy Phenyl Acetate

Reactions Involving the Bromopropoxy Side Chain

The terminal bromine atom on the propoxy side chain is a primary alkyl halide, making it an excellent substrate for a variety of nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles.

The primary alkyl bromide of Methyl [3-(3-bromopropoxy)phenyl]acetate readily undergoes SN2 reactions with various nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Amine Nucleophiles: Primary and secondary amines react with the compound to yield secondary and tertiary amines, respectively. For instance, the reaction with a primary amine like ethylamine would yield the corresponding N-ethylamino derivative. A significant application of this reactivity is seen in the synthesis of heterocyclic structures. An analogous reaction involves the treatment of an α-bromophenylacetic acid ester with a diamine, such as ethylenediamine, which leads to the formation of a piperazine ring system. google.com This type of reaction is crucial for building complex molecular scaffolds used in pharmaceutical chemistry.

Oxygen Nucleophiles: Alkoxides and phenoxides, serving as potent oxygen nucleophiles, can displace the bromide to form ethers. For example, reaction with sodium methoxide in methanol would substitute the bromine atom to yield a methoxy group at the end of the side chain.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with primary alkyl halides. The reaction of this compound with a thiol, such as ethanethiol, in the presence of a base, would produce the corresponding thioether.

The table below summarizes representative nucleophilic substitution reactions.

NucleophileReagent ExampleProduct Functional Group
Primary AmineCH₃CH₂NH₂ (Ethylamine)Secondary Amine
AlkoxideCH₃ONa (Sodium methoxide)Ether
ThiolateCH₃CH₂SNa (Sodium ethanethiolate)Thioether

The reaction of the bromopropoxy side chain with a tertiary amine leads to the formation of a quaternary ammonium salt. These compounds are permanently charged, regardless of the solution's pH. The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the tertiary amine attacks the electrophilic carbon, displacing the bromide ion. For example, reacting this compound with trimethylamine would yield a quaternary ammonium bromide salt. These salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.

A typical reaction is summarized in the table below.

ReactantTertiary AmineProduct
This compound(CH₃)₃N (Trimethylamine)Methyl [3-(3-(trimethylammonio)propoxy)phenyl]acetate bromide

The bromo group can act as a leaving group in intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule. While no specific examples for this compound are prominently documented, analogous cyclizations are a common strategy in organic synthesis. For this specific molecule, a synthetic modification would be required to introduce a nucleophilic center capable of attacking the bromopropoxy chain. For instance, hydrolysis of the ester to a carboxylate, followed by activation, could potentially lead to a macrocyclic lactone, although this would be a challenging ring size to form. More commonly, this type of alkyl halide is used to cyclize with a separate, pre-existing nucleophilic group in a more complex substrate during a multi-step synthesis.

Transformations of the Methyl Ester Functionality

The methyl ester group is another key site for reactivity, primarily involving nucleophilic acyl substitution. These reactions allow for the conversion of the ester into other functional groups, most commonly carboxylic acids or different esters.

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base, to yield a carboxylic acid and an alcohol.

Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process where the ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in a water/alcohol mixture under reflux. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid, [3-(3-bromopropoxy)phenyl]acetic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). To drive the equilibrium toward the products, it is necessary to use a large volume of water.

The conditions for these transformations are outlined below.

Reaction TypeTypical ReagentsProduct
Base-Catalyzed Hydrolysis1. NaOH, H₂O/CH₃OH, Reflux2. HCl (aq)[3-(3-bromopropoxy)phenyl]acetic acid
Acid-Catalyzed HydrolysisH₂SO₄, H₂O, Reflux[3-(3-bromopropoxy)phenyl]acetic acid

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can also be catalyzed by either an acid or a base. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent for the reaction.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A different alcohol (e.g., ethanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, yielding the new ester (e.g., Ethyl [3-(3-bromopropoxy)phenyl]acetate).

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used as a catalyst. The alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. The original methoxide group is then eliminated, resulting in the new ester.

The table below provides an example of a transesterification reaction.

Starting MaterialReagentsProduct
This compoundCH₃CH₂OH (Ethanol), H₂SO₄ (cat.)Ethyl [3-(3-bromopropoxy)phenyl]acetate

Reduction to Alcohols and Subsequent Reactions

The methyl ester functionality in this compound is susceptible to reduction by various reducing agents to yield the corresponding primary alcohol, 2-[3-(3-bromopropoxy)phenyl]ethanol. The choice of reducing agent is crucial to selectively reduce the ester without affecting the bromo-substituent.

Reduction of the Methyl Ester:

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), although the latter is generally less reactive towards esters and may require harsher conditions or a catalyst. A milder approach could involve the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 1: Predicted Conditions for the Reduction of this compound

ReagentSolventTemperature (°C)Predicted Outcome
LiAlH₄Tetrahydrofuran (THF)0 to room temp.High yield of 2-[3-(3-bromopropoxy)phenyl]ethanol
NaBH₄Methanol/THFRoom temp. to refluxSlower reaction, potential for incomplete conversion
DIBAL-HDichloromethane (DCM)-78Formation of the corresponding aldehyde, with further reduction to the alcohol upon warming

Subsequent Reactions of 2-[3-(3-bromopropoxy)phenyl]ethanol:

The resulting alcohol, 2-[3-(3-bromopropoxy)phenyl]ethanol, possesses two reactive sites: the newly formed hydroxyl group and the terminal bromine atom. This dual functionality allows for a range of subsequent reactions.

Intramolecular Cyclization: Under basic conditions (e.g., using sodium hydride), the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then undergo an intramolecular Williamson ether synthesis by displacing the bromide, leading to the formation of a cyclic ether, specifically a substituted chromane derivative.

Intermolecular Reactions: The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a better leaving group for subsequent nucleophilic substitution. The terminal bromine can participate in nucleophilic substitution reactions with a variety of nucleophiles, such as amines, azides, or cyanides, to introduce new functional groups.

Reactivity of the Phenyl Acetate Aromatic Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkoxy group. The directing effects of both the acetate and the bromopropoxy substituents will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Potentials

The two substituents on the phenyl ring, the -CH₂COOCH₃ (methyl acetate) and the -O(CH₂)₃Br (3-bromopropoxy) groups, are positioned meta to each other. The alkoxy group is an activating, ortho-, para-director due to the resonance donation of the oxygen lone pair into the ring. organicchemistrytutor.comwikipedia.org The methyl acetate group is generally considered a weakly deactivating, meta-director due to the inductive effect of the carbonyl group.

Given these competing directing effects, the positions ortho and para to the strongly activating 3-bromopropoxy group are the most likely sites for electrophilic attack. This would lead to substitution at the 2-, 4-, and 6-positions of the aromatic ring. Steric hindrance from the adjacent substituents might influence the ratio of the resulting isomers.

Table 2: Predicted Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Predicted Products (Isomers)
NitrationHNO₃, H₂SO₄Methyl [2-nitro-3-(3-bromopropoxy)phenyl]acetate and Methyl [4-nitro-3-(3-bromopropoxy)phenyl]acetate
Friedel-Crafts AcylationAcyl chloride, AlCl₃Methyl [2-acyl-3-(3-bromopropoxy)phenyl]acetate and Methyl [4-acyl-3-(3-bromopropoxy)phenyl]acetate
SulfonationSO₃, H₂SO₄2-((Methoxycarbonyl)methyl)-6-(3-bromopropoxy)benzenesulfonic acid and 4-((Methoxycarbonyl)methyl)-2-(3-bromopropoxy)benzenesulfonic acid

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction typically requires a directing metalation group (DMG) that can coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of this compound, the oxygen of the ether linkage in the bromopropoxy group could potentially act as a directing group. wikipedia.org Treatment with a strong base like n-butyllithium could lead to lithiation at the 2-position, ortho to the ether functionality. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

The ester group is generally not a strong directing group for ortho-metalation and can be reactive towards organolithium reagents. Therefore, careful control of reaction conditions, such as low temperatures, would be necessary to favor ortho-lithiation over nucleophilic attack at the ester carbonyl.

Halogenation and Other Substitutions on the Phenyl Ring

The activated nature of the phenyl ring in this compound makes it susceptible to halogenation. blogspot.com As with other electrophilic aromatic substitutions, the reaction is expected to be directed by the activating 3-bromopropoxy group to the ortho and para positions.

Table 3: Predicted Halogenation Reactions of this compound

Halogenation ReactionReagentsMajor Predicted Products (Isomers)
BrominationBr₂, FeBr₃ or NBSMethyl [2-bromo-3-(3-bromopropoxy)phenyl]acetate and Methyl [4-bromo-3-(3-bromopropoxy)phenyl]acetate
ChlorinationCl₂, FeCl₃Methyl [2-chloro-3-(3-bromopropoxy)phenyl]acetate and Methyl [4-chloro-3-(3-bromopropoxy)phenyl]acetate

The introduction of additional halogen atoms onto the aromatic ring would further modify the electronic properties and reactivity of the molecule, opening up possibilities for further derivatization, such as cross-coupling reactions.

Structural Elucidation and Characterization Techniques in Organic Chemistry

Spectroscopic Characterization Methods

Spectroscopic techniques are paramount in organic chemistry for providing detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom.

¹H NMR Analysis: The proton NMR spectrum of Methyl [3-(3-bromopropoxy)phenyl]acetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 6.8 and 7.3 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring will lead to a complex splitting pattern (multiplets).

Methoxy Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet at approximately δ 3.7 ppm.

Benzylic Protons: The two protons of the methylene group attached to the phenyl ring (-CH₂COOCH₃) are expected to resonate as a singlet around δ 3.6 ppm.

Propoxy Protons: The protons of the 3-bromopropoxy chain will show characteristic signals. The methylene group attached to the phenolic oxygen (-OCH₂-) is expected to appear as a triplet around δ 4.1 ppm. The central methylene group (-CH₂-) should resonate as a multiplet around δ 2.3 ppm, and the methylene group attached to the bromine atom (-CH₂Br) is expected to be the most downfield of the aliphatic protons, appearing as a triplet around δ 3.6 ppm.

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring will appear in the region of δ 115-160 ppm. The carbon attached to the propoxy group (C-O) will be the most downfield among the aromatic carbons.

Methoxy Carbon: The carbon of the methyl ester group (-OCH₃) is expected to resonate around δ 52 ppm.

Benzylic Carbon: The carbon of the methylene group adjacent to the phenyl ring (-CH₂COOCH₃) is expected to appear around δ 41 ppm.

Propoxy Carbons: The carbons of the 3-bromopropoxy chain will have distinct signals. The carbon attached to the phenolic oxygen (-OCH₂-) is expected at approximately δ 65 ppm, the central methylene carbon (-CH₂-) at around δ 32 ppm, and the carbon bonded to the bromine atom (-CH₂Br) at about δ 30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ar-H6.8 - 7.3 (m)115 - 160
-OCH₃3.7 (s)52
-CH₂COOCH₃3.6 (s)41
-OCH₂-4.1 (t)65
-CH₂-2.3 (m)32
-CH₂Br3.6 (t)30
C=O-172

Note: The predicted chemical shifts are based on analogous compounds and may vary slightly in the actual spectrum. s = singlet, t = triplet, m = multiplet.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the IR spectrum is expected to show the following key absorption bands:

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the carbonyl group of the ester.

C-O Stretch: The C-O stretching vibrations of the ester and the ether linkages are expected to appear in the region of 1000-1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bonds in the aromatic ring.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (Ester)1735 - 1750Strong
C-O (Ester, Ether)1000 - 1300Strong
C=C (Aromatic)1450 - 1600Medium-Weak
C-H (Aromatic)3010 - 3100Medium-Weak
C-H (Aliphatic)2850 - 2960Medium
C-Br500 - 600Weak-Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₂H₁₅BrO₃), the calculated monoisotopic mass is approximately 286.0204 u. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern provides valuable structural information. For this compound, some expected fragmentation pathways include:

Loss of the methoxy group (-OCH₃) to give an [M-31]⁺ ion.

Loss of the methyl acetate group (-CH₂COOCH₃) to give an [M-73]⁺ ion.

Cleavage of the propoxy chain, leading to various fragment ions. For instance, the loss of a bromopropyl radical would result in a significant peak.

Formation of a tropylium ion (m/z 91) is a common fragmentation pattern for compounds containing a benzyl group, which could arise from rearrangement.

Elemental Analysis for Empirical Formula Determination and Purity Assessment

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to confirm the empirical formula and assess the purity of the sample.

For this compound (C₁₂H₁₅BrO₃), the theoretical elemental composition is:

Carbon (C): 50.19%

Hydrogen (H): 5.27%

Bromine (Br): 27.83%

Oxygen (O): 16.71%

An experimental result that closely matches these theoretical values would provide strong evidence for the proposed molecular formula and indicate a high degree of purity.

Table 3: Theoretical Elemental Analysis of this compound

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.0112144.1250.19
Hydrogen (H)1.011515.155.27
Bromine (Br)79.90179.9027.83
Oxygen (O)16.00348.0016.71
Total 287.17 100.00

Investigation of Structure Activity Relationships Sar in Analogues and Derivatives Excluding Clinical Studies

Influence of the Bromopropoxy Moiety on Biological Activity in vitro

The bromopropoxy group is a key feature of the parent compound, and its modification or the introduction of additional bromine atoms significantly impacts the biological profile of the resulting analogues.

Research into dibromo-analogues, specifically those derived from (3,5-dibromo-4-hydroxyphenyl)acetic acid, has provided valuable data on antibacterial activity. The synthesis of new analogues of pulmonarin B, a naturally occurring antimicrobial compound, has been a key area of this research.

A study focused on synthesizing analogues of pulmonarin B evaluated their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. One of the intermediates synthesized was methyl [3,5-dibromo-4-(3-bromopropoxy)phenyl]acetate, a direct dibromo-analogue of the subject compound. The subsequent derivatives, particularly quaternary ammonium salts, showed varied activity. For instance, a bis-quaternary ammonium salt derived from the dibromo-intermediate demonstrated the most potent activity against S. aureus 222, E. coli 311, and P. aeruginosa 449, with Minimum Inhibitory Concentrations (MICs) of 12.5 µg/mL, 100.0 µg/mL, and 50.0 µg/mL, respectively growingscience.com. In contrast, other mono-alkylated derivatives showed less pronounced antimicrobial effects growingscience.com.

Another study synthesized six bis-quaternary ammonium salts from (3,5-dibromo-4-hydroxyphenyl)acetic acid derivatives. These compounds exhibited antibacterial activity with MIC values generally ranging from 25.0 to 200.0 μg/mL against S. aureus, E. coli, and P. aeruginosa, including antibiotic-resistant strains growingscience.comresearchgate.net. This indicates that the presence of a dibrominated phenyl ring, combined with the bromoalkoxy chain used for quaternization, contributes significantly to the antibacterial potential of these molecules.

Table 1: In vitro Antibacterial Activity of Selected Dibromo-Analogues

Compound/Analogue Microorganism MIC (µg/mL) Reference
Bis-quaternary ammonium salt 5 S. aureus 222 12.5 growingscience.com
E. coli 311 100.0 growingscience.com
P. aeruginosa 449 50.0 growingscience.com
Compound 4d S. aureus 222 25.0 growingscience.com
E. coli 311 >200.0 growingscience.com
P. aeruginosa 449 >200.0 growingscience.com
Bis-quaternary ammonium salts 1, 5, 6 Various strains 25.0 - 200.0 growingscience.comresearchgate.net

Beyond direct antibacterial action, dibromo-analogues have been investigated for their ability to inhibit biofilm formation, a critical factor in persistent infections. Studies have shown that certain bis-quaternary ammonium salts derived from (3,5-dibromo-4-hydroxyphenyl)acetic acid possess significant antibiofilm properties growingscience.comresearchgate.net.

For example, specific ammonium salts were found to reduce biofilm formation by S. aureus ATCC 25923, P. aeruginosa PA01, and E. coli ATCC 25922 by 92-97% at a concentration of 100.0 μg/mL researchgate.net. These compounds also inhibited biofilm formation in antibiotic-resistant strains of P. aeruginosa and E. coli researchgate.net. The research suggests that the structural features of these dibromo-analogues are effective in disrupting the biofilm matrix of both Gram-positive and Gram-negative bacteria growingscience.com.

While not direct phenylacetate derivatives, studies on bromoalkyl phenytoin analogues provide valuable SAR insights regarding the bromoalkyl moiety. In an in vitro study using human leukemia cell lines (HL-60 and U937), three bromoalkyl phenytoin analogues were assessed for cytotoxic activity uj.edu.plnih.gov. The tested compounds were methyl 2-(1-(3-bromopropyl)-2,4-dioxo-5,5-diphenylimidazolidin-3-yl) propanoate (PH2), 1-(3-bromopropyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione (PH3), and 1-(4-bromobutyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione (PH4) uj.edu.plnih.gov.

The results indicated that all three compounds induced regulated cell death, disturbed the cell cycle, and caused ultrastructural changes in the leukemia cells uj.edu.plnih.gov. The analogue featuring a bromopropyl chain, PH3, was generally the most active against the leukemia cells, particularly the HL-60 cell line uj.edu.pl. This highlights that the presence and nature of the bromoalkyl chain are critical determinants of the cytotoxic potential in this class of molecules.

Role of the Phenylacetate Core Modifications in Modulating Biological Potency in vitro

Modifications to the central phenylacetate core structure have a profound effect on biological activity. The basic phenylacetate (PA) structure itself has been shown to inhibit cell growth in vitro. For instance, PA treatment of renal carcinoma cell lines resulted in growth inhibition and G1 cell cycle arrest nih.gov.

Introducing substituents to the phenyl ring significantly alters this activity. The addition of two bromine atoms, as seen in the (3,5-dibromo-4-hydroxyphenyl)acetic acid derivatives, is a key modification that leads to potent antibacterial and antibiofilm activities growingscience.comresearchgate.net. This di-bromination appears to be a crucial factor for enhancing antimicrobial efficacy when compared to the unmodified phenylacetate core.

Impact of Alkyl Chain Length and Substitutional Patterns on Biological Efficacy in vitro

In the study of pulmonarin B analogues, it was observed that the antibacterial activity of the derived quaternary ammonium salts against S. aureus increased with the length of the alkyl chain growingscience.com. Similarly, research on apigenin derivatives showed that compounds with a three-carbon (C3) spacer between the core and an amine moiety displayed more significant antibacterial and antiproliferative activity compared to those with a two-carbon (C2) spacer nih.gov.

The investigation into bromoalkyl phenytoin analogues also provided direct evidence of the chain length's importance. The bromopropyl analogue (PH3) was found to be more active in triggering cell death and cell cycle perturbation than the corresponding bromobutyl analogue (PH4) in leukemia cell lines uj.edu.pl. This suggests that for certain biological targets, a three-carbon chain may be optimal for activity.

Computational Approaches to SAR: Molecular Docking for Ligand-Target Interactions (Non-Clinical)

Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target nih.gov. This computational method provides insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex, helping to explain the structural basis of a compound's biological activity plos.orgbiorxiv.org.

While specific molecular docking studies for Methyl [3-(3-bromopropoxy)phenyl]acetate were not identified, the methodology is widely applied to understand SAR in similar compounds. For example, docking studies on 3-bromopyruvate, an anti-cancer agent, have been used to characterize its binding to key metabolic enzymes plos.orgsemanticscholar.org. Such studies calculate parameters like binding energy and dissociation constants (Kd) to predict the stability of the interaction plos.org.

In the context of the analogues discussed, docking could be used to:

Predict how dibromo-phenylacetate derivatives bind to bacterial enzymes or structural components, explaining their antibacterial and antibiofilm activity.

Model the interaction of bromoalkyl analogues with protein targets in leukemia cells to understand the molecular basis for their cytotoxic effects.

Compare the binding modes of analogues with different alkyl chain lengths to rationalize observed differences in potency.

By analyzing the predicted binding poses and interactions, researchers can generate hypotheses about the key structural features required for activity, guiding the design of more potent and selective derivatives nih.govscienceopen.com.

Advanced Chemical Applications and Future Research Directions

Role as a Versatile Building Block in the Synthesis of Pharmacologically Relevant Scaffolds

The molecular framework of methyl [3-(3-bromopropoxy)phenyl]acetate serves as a valuable starting point for the synthesis of a diverse range of pharmacologically relevant scaffolds. The presence of the bromo-propoxy group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. This reactivity is particularly useful in the assembly of compounds targeting a wide array of biological targets.

Derivatives of phenylacetic acid, the core of the molecule, are found in a variety of drugs, including anti-inflammatory agents, and compounds acting on the central nervous system. drugbank.com The propoxy linker can be strategically utilized to position pharmacophores at an optimal distance for interaction with biological receptors. For instance, the terminal bromide can be displaced by amines, thiols, or alkoxides to introduce moieties that can modulate the solubility, bioavailability, and target-binding affinity of the final compound.

Table 1: Potential Pharmacological Scaffolds Derivable from this compound

Scaffold Type Synthetic Transformation Potential Therapeutic Area
Arylalkanoic acid derivatives Hydrolysis of the methyl ester Anti-inflammatory, Analgesic
Amino-ether compounds Nucleophilic substitution with amines CNS disorders, Antihistamines
Thioether-linked molecules Nucleophilic substitution with thiols Antimicrobial, Anticancer

The phenylacetate moiety itself can be subject to further functionalization. Recent advances in C-H activation and functionalization of phenylacetic acids have opened up new avenues for modifying the aromatic ring. nih.govacs.orgnih.gov These methods allow for the introduction of substituents at various positions on the phenyl ring, further expanding the chemical space accessible from this versatile building block.

Potential in Materials Science Applications: Precursors for Functional Polymers and Organic Materials

The bifunctional nature of this compound, with its polymerizable handle (the bromo group) and its aromatic core, makes it an interesting candidate as a precursor for functional polymers and organic materials. The bromoalkyl group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with a phenylacetate moiety in each repeating unit.

The incorporation of the phenylacetate group into a polymer backbone could impart specific properties to the resulting material. For example, the aromatic rings can enhance thermal stability and mechanical strength. mdpi.com The ester functionality could be susceptible to hydrolysis, leading to the development of biodegradable or pH-responsive materials.

Table 2: Potential Materials Science Applications

Material Type Polymerization/Synthesis Method Potential Application
Functional Polystyrenes ATRP initiated by the bromo group Specialty plastics, coatings
Polyesters Polycondensation after hydrolysis of the methyl ester Biodegradable polymers
Liquid Crystalline Polymers Incorporation into mesogenic structures Displays, optical films

Furthermore, the potential for post-polymerization modification of the phenylacetate group opens up possibilities for creating functional surfaces and materials with tailored properties. The development of ethynyl-substituted aromatic compounds for thermoset polymers highlights the utility of functional aromatics in creating materials with high thermal resistance and desirable electrical properties. google.com

Exploration of Catalytic Applications or as Ligands in Catalytic Systems

The structural features of this compound suggest its potential utility in the field of catalysis, either as a catalyst itself or as a ligand for catalytic metal centers. The ether oxygen and the ester carbonyl group can act as coordinating sites for metal ions. By modifying the molecule, for example, through the introduction of phosphine or amine functionalities via the bromo-propoxy chain, it could be converted into a bidentate or tridentate ligand.

Such ligands could find application in a variety of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The phenylacetate backbone provides a rigid scaffold that can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity. While direct catalytic applications of this specific molecule are not yet reported, the broader class of phenylacetic acid derivatives has been explored in the context of directing groups for C-H functionalization reactions, showcasing the potential of this scaffold in catalytic system design. nih.gov

Emerging Research Avenues for [3-(3-bromopropoxy)phenyl]acetate and Related Structural Frameworks

The ongoing advancements in synthetic methodology are continuously creating new research opportunities for molecules like this compound. One of the most promising areas is the late-stage functionalization of the phenylacetate core. Techniques for meta-C-H functionalization of phenylacetic acids, for instance, could allow for the introduction of functional groups at a position that is traditionally difficult to access, leading to novel molecular architectures. nih.govnih.gov

Another emerging avenue is the use of this compound in the synthesis of complex natural products and their analogs. The combination of a flexible linker and a modifiable aromatic ring makes it a suitable building block for retrosynthetic strategies targeting intricate molecular targets. Research into the synthesis of clickable azide-functionalized bromoarylaldehydes for creating luminophores also suggests the potential for developing photoactive materials from similar bromo-functionalized aromatic compounds. beilstein-journals.org

The development of novel heterocyclic compounds from versatile intermediates like phenacyl bromide analogs in multicomponent reactions also points towards the potential of using the reactive sites in this compound for the construction of diverse heterocyclic libraries. researchgate.net

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of fine chemicals, including intermediates like this compound, is increasingly being driven by the principles of green chemistry. Future research will likely focus on developing more efficient and sustainable synthetic routes to this and related compounds. This includes the use of greener solvents, catalysts, and reaction conditions.

Biocatalysis, for instance, offers a sustainable alternative to traditional chemical methods for esterification and other transformations. chemistryjournals.netresearchgate.net The use of enzymes could lead to higher selectivity and milder reaction conditions, reducing the environmental impact of the synthesis. The development of sustainable methods for esterification of phenylacetic acid using eco-friendly media is an area of active research. semanticscholar.org

Q & A

Basic: What are the standard synthetic routes for Methyl [3-(3-bromopropoxy)phenyl]acetate, and how can purity be ensured?

Answer:
The synthesis typically involves esterification of 3-(3-bromopropoxy)phenylacetic acid. A common method uses methanol with catalytic sulfuric acid or thionyl chloride under reflux. For example:

  • Procedure 1 : 3-Bromophenylacetic acid is dissolved in methanol, treated with thionyl chloride at ≤10°C, stirred for 2 hours, and purified via extraction (MTB ether) to yield 97% product .
  • Procedure 2 : Heating with sulfuric acid under reflux, followed by sodium bicarbonate washing and magnesium sulfate drying, achieves 95% yield .
    Purity Assurance : HPLC with a C18 column (e.g., YMC-Actus Triart C18) and mobile phase (MeCN/water + 0.1% formic acid) is effective for purity analysis, as demonstrated in related intermediates .

Advanced: How do reaction parameters (temperature, catalyst, solvent) influence the yield of this compound?

Answer:

  • Temperature : Lower temperatures (e.g., ≤10°C) minimize side reactions during thionyl chloride activation, while reflux (~65°C) accelerates esterification .
  • Catalyst : Sulfuric acid provides higher reproducibility, but thionyl chloride avoids water-sensitive byproducts.
  • Solvent : Methanol is optimal for esterification, but acetonitrile (used in related alkylation steps) may improve solubility in multi-step syntheses .
    Optimization Strategy : Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, time) to identify ideal conditions.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Key signals include the methyl ester (δ ~3.68 ppm) and bromopropoxy chain protons (δ ~3.5–4.3 ppm) .
  • LCMS : A molecular ion peak at m/z 287 [M+H]⁺ confirms the molecular weight. Retention times (~1.4–2.43 min) vary with mobile phase composition .
  • FTIR : Ester carbonyl (C=O) at ~1740 cm⁻¹ and C-Br stretch at ~560 cm⁻¹ validate functional groups.

Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?

Answer:
The bromopropoxy chain enables nucleophilic substitution in complex pharmacophores. For example:

  • Pharmaceutical Intermediates : It reacts with spirocyclic carboxamides (e.g., diazaspiro[3.5]nonene derivatives) in acetonitrile with Cs₂CO₃ at 75°C to form antitumor or antiviral candidates .
  • Coupling Reactions : The bromide can undergo Suzuki-Miyaura cross-coupling with boronic acids (e.g., arylboronic acids) to extend aromatic systems .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Moisture Sensitivity : Hydrolysis of the ester or bromide can occur; store under anhydrous conditions (e.g., molecular sieves).
  • Light/Temperature : Degradation is minimized at 2–8°C in amber glass.
  • Compatibility : Avoid strong bases or nucleophiles (e.g., amines) during handling .

Advanced: How can conflicting HPLC/MS data for this compound be resolved?

Answer:

  • Retention Time Variability : Adjust mobile phase composition (e.g., MeCN:water gradient) to resolve co-eluting impurities .
  • Mass Spectral Anomalies : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) from adducts.
  • Case Study : Inconsistent m/z values may arise from formic acid adducts ([M+H+CH₂O₂]⁺). Confirm using neutral loss scans .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Hazards : Irritant (skin/eyes), potential aquatic toxicity .
  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Waste Management : Neutralize with NaOH before disposal in halogenated waste containers .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Model transition states for nucleophilic substitution (SN2) at the bromopropoxy site.
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics .
  • Docking Studies : Predict binding interactions in enzyme inhibition assays (e.g., cytochrome P450) .

Basic: What are the documented impurities in this compound synthesis?

Answer:

  • Common Impurities :
    • Unreacted 3-(3-bromopropoxy)phenylacetic acid (detectable via TLC, Rf ~0.5 in CH₂Cl₂).
    • Methyl ester hydrolysis products under humid conditions .
  • Mitigation : Silica gel chromatography (ethyl acetate/hexane) effectively removes polar impurities .

Advanced: How does steric hindrance influence the reactivity of the bromopropoxy group?

Answer:

  • Steric Effects : The propoxy chain’s flexibility reduces hindrance, favoring SN2 mechanisms. Compare with bulkier analogs (e.g., 4-bromobutoxy), which exhibit slower kinetics.
  • Case Study : In alkylation reactions with hindered amines (e.g., sp³-rich systems), DMF as a solvent enhances reactivity by stabilizing transition states .

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